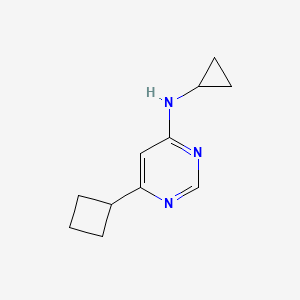

6-cyclobutyl-N-cyclopropylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-cyclobutyl-N-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-8(3-1)10-6-11(13-7-12-10)14-9-4-5-9/h6-9H,1-5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQUKDPUYPZWDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NC=N2)NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Representative Reaction Conditions:

| Step | Reagent/Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Halogenation | POCl₃ | Toluene | 110°C | 85% |

| Amination | Cyclopropylamine | THF | 80°C | 72% |

Key challenges include minimizing premature ring-opening of cyclopropane under basic conditions. Anhydrous THF enhances nucleophilicity while suppressing side reactions.

Palladium-Catalyzed Amination Approaches

Buchwald-Hartwig amination enables direct coupling of cyclopropylamine with brominated pyrimidine intermediates. This method is advantageous for sterically hindered substrates.

Protocol from Patent US10647705B2:

- Substrate preparation : 4-Bromo-6-cyclobutylpyrimidine synthesized via Friedländer condensation.

- Coupling reaction :

This method avoids harsh conditions but requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Multi-step Ring Construction Techniques

Building the pyrimidine ring from acyclic precursors allows simultaneous incorporation of substituents. A three-component cyclocondensation adapted from El-Brollosy et al. involves:

- Cyclobutylguanidine formation : Reaction of cyclobutanecarbonitrile with guanidine hydrochloride.

- Cyclocondensation : Heating with ethyl cyclopropanecarboxylate and trimethyl orthoformate.

Optimized Parameters:

- Molar ratio : 1:1.2:1 (guanidine:ester:orthoformate)

- Solvent : Ethanol

- Temperature : Reflux (78°C), 8 h

- Yield : 63%

LC-MS analysis confirmed regioselective incorporation of cyclobutyl and cyclopropyl groups at C6 and C4, respectively.

Optimization of Reaction Conditions

Solvent polarity and temperature critically influence reaction outcomes:

Solvent Screening for Amination:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 72 |

| DMF | 37 | 58 |

| Toluene | 2.4 | 41 |

Polar aprotic solvents like THF stabilize transition states in SNAr reactions, whereas DMF’s high polarity may deactivate electrophilic centers.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Halogenation-amination | Simple reagents, high regiocontrol | Harsh conditions, byproducts | Moderate |

| Buchwald-Hartwig | Mild conditions, broad scope | Costly catalysts, oxygen-sensitive | High |

| Cyclocondensation | Atom-economical, one-pot | Limited substrate flexibility | Low |

Economic analyses favor halogenation-amination for pilot-scale synthesis, while palladium catalysis suits GMP-compliant API production.

Chemical Reactions Analysis

Types of Reactions

6-cyclobutyl-N-cyclopropylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran.

Substitution: Halogens, nucleophiles; reactions may require catalysts such as palladium or copper.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced derivatives with altered oxidation states.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-cyclobutyl-N-cyclopropylpyrimidin-4-amine has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic effects in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-cyclobutyl-N-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets within cells. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its effects on rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

6-cyclopropylpyrimidin-4-amine: A structurally similar compound with a cyclopropyl group instead of a cyclobutyl group.

4-amino-6-cyclobutylpyrimidine: Another related compound with similar functional groups.

Uniqueness

6-cyclobutyl-N-cyclopropylpyrimidin-4-amine is unique due to its specific combination of cyclobutyl and cyclopropyl groups attached to the pyrimidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.

Biological Activity

6-Cyclobutyl-N-cyclopropylpyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

6-Cyclobutyl-N-cyclopropylpyrimidin-4-amine is synthesized through cyclization reactions involving cyclobutylamine and pyrimidine derivatives. Common synthesis methods include:

- Cyclization Reactions : Typically performed under elevated temperatures in the presence of solvents like ethanol or methanol.

- Industrial Production : Large-scale synthesis may utilize continuous flow reactors to optimize yield and purity through automated systems and advanced purification techniques like chromatography.

The biological activity of 6-cyclobutyl-N-cyclopropylpyrimidin-4-amine is primarily attributed to its interactions with specific molecular targets within cells. Research indicates that it may act as an inhibitor of enzymes involved in DNA replication and repair, thereby affecting rapidly dividing cells such as cancer cells. This inhibition can lead to altered cellular signaling pathways, contributing to its potential therapeutic effects.

Anticancer Properties

Studies have shown that 6-cyclobutyl-N-cyclopropylpyrimidin-4-amine exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating the ability to reduce cell viability and induce apoptosis. The compound's mechanism involves the inhibition of key enzymes responsible for tumor growth and proliferation.

Anti-inflammatory Effects

Similar compounds have shown anti-inflammatory properties, suggesting that 6-cyclobutyl-N-cyclopropylpyrimidin-4-amine may also exert such effects. This activity could be mediated through the inhibition of prostaglandin biosynthesis, impacting pathways associated with inflammation.

Data Tables

The following table summarizes the biological activities and effects observed in various studies:

| Activity | Effect | Study Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Inhibits prostaglandin synthesis | |

| Enzyme Inhibition | Targets DNA replication enzymes |

Case Studies

Several case studies have highlighted the therapeutic potential of 6-cyclobutyl-N-cyclopropylpyrimidin-4-amine:

- Case Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated a dose-dependent reduction in cell viability upon treatment with the compound. The results indicated significant apoptosis induction, with IC50 values reported in the low micromolar range.

- Inflammation Model : In a preclinical model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, supporting its potential use as an anti-inflammatory agent.

- Mechanistic Insights : Research utilizing molecular docking simulations has provided insights into the binding affinities of 6-cyclobutyl-N-cyclopropylpyrimidin-4-amine with target enzymes, further elucidating its mechanism of action at a molecular level.

Q & A

Q. What are the standard synthetic routes for 6-cyclobutyl-N-cyclopropylpyrimidin-4-amine?

The compound can be synthesized using coupling reactions between pyrimidine derivatives and cyclopropylamine, or via substitution reactions with chloroalkylpyrimidines under ammonia or amine-rich conditions . Multi-step protocols, such as those involving cyclobutyl group introduction via alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura), are common. For example, highlights a multi-step synthesis involving halogenated intermediates and nucleophilic substitution, which can be adapted for cyclobutyl-cyclopropyl derivatives .

Q. Which analytical techniques are recommended for structural confirmation of this compound?

X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated in studies of similar pyrimidine derivatives (e.g., , where single-crystal X-ray resolved bond lengths and angles) . Complementary methods include:

- NMR spectroscopy (¹H/¹³C, DEPT, HSQC) to verify substitution patterns and cyclopropane/cyclobutane geometry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- FT-IR spectroscopy to confirm functional groups like amine stretches (~3300 cm⁻¹) .

Q. How does the cyclobutyl and cyclopropyl substituent arrangement influence electronic properties?

Cyclobutyl groups introduce steric strain, potentially altering reactivity, while cyclopropyl rings contribute σ-electron donation, affecting the pyrimidine ring's electron density. Computational methods (e.g., DFT calculations) can map electrostatic potential surfaces and HOMO-LUMO gaps to quantify these effects . Experimental validation via Hammett constants or substituent effect studies (e.g., comparing reaction rates with other N-substituted pyrimidines) is advised .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Use design of experiments (DoE) methodologies to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). emphasizes fractional factorial designs to minimize trial runs while identifying critical parameters . For instance, a Central Composite Design (CCD) could optimize cyclobutyl group coupling efficiency. Real-time monitoring (e.g., in situ IR spectroscopy) and machine learning-driven parameter prediction (as in ICReDD’s approach) further enhance optimization .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine derivatives?

Contradictions may arise from assay variability (e.g., cell line differences) or unaccounted stereoelectronic effects. To address this:

- Perform comparative structure-activity relationship (SAR) studies using analogs with controlled substituent variations (e.g., ’s work on trifluoromethyl-substituted pyrimidines) .

- Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding affinities .

- Employ molecular dynamics simulations to assess conformational flexibility and binding pocket compatibility .

Q. How can computational methods accelerate the discovery of novel derivatives with enhanced properties?

Integrate quantum chemical calculations (e.g., transition state analysis for substitution reactions) with cheminformatics tools to predict reactivity and stability. highlights ICReDD’s workflow, which combines quantum mechanics/molecular mechanics (QM/MM) simulations, automated reaction path sampling, and experimental feedback loops to prioritize synthetic targets . For example, docking studies could screen derivatives for kinase inhibition potential before synthesis.

Methodological Guidelines for Data Interpretation

Q. What statistical approaches are critical for analyzing dose-response or kinetic data?

- Non-linear regression (e.g., sigmoidal curve fitting for IC₅₀ determination) using software like GraphPad Prism.

- Principal Component Analysis (PCA) to disentangle multifactorial effects in biological assays .

- Bayesian inference for uncertainty quantification in kinetic parameters (e.g., , ) .

Q. How should researchers address solubility challenges in biological testing?

- Co-solvent systems (e.g., DMSO/PEG mixtures) with ≤1% organic content to avoid cytotoxicity.

- Nanoparticle formulation (e.g., liposomal encapsulation) to enhance aqueous dispersion, as tested in for piperidine derivatives .

- Solubility parameter modeling (Hansen parameters) to identify compatible solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.